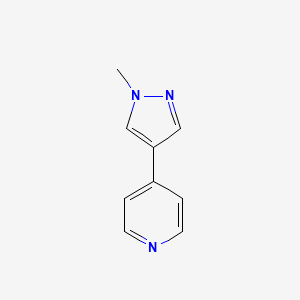

4-(1-Methyl-1H-pyrazol-4-yl)pyridine

Descripción general

Descripción

“4-(1-Methyl-1H-pyrazol-4-yl)pyridine” is a chemical compound with the molecular formula C9H9N3 . It is used as a reagent in the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors, and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer .

Synthesis Analysis

The synthesis of pyrazole derivatives is an important area of organic chemistry. Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring attached to a 1-methyl-1H-pyrazol-4-yl group . The average mass of the molecule is 159.188 Da and the monoisotopic mass is 159.079651 Da .Chemical Reactions Analysis

“this compound” is involved in several reactions as a reagent for the preparation of various compounds. It is used in the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors, and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.1±0.1 g/cm³, boiling point of 306.1±25.0 °C at 760 mmHg, vapour pressure of 0.0±0.6 mmHg at 25°C, enthalpy of vaporization of 52.5±3.0 kJ/mol, flash point of 138.9±23.2 °C, and index of refraction of 1.616 . It has 3 H bond acceptors, 0 H bond donors, 1 freely rotating bond, and 0 Rule of 5 violations .Aplicaciones Científicas De Investigación

Proton Transfer Studies

Research on pyridine derivatives, including compounds like 2-(1H-pyrazol-5-yl)pyridine (PPP) and its derivatives, has shown that these molecules exhibit unique photoreactions such as excited-state intramolecular proton transfer (ESIPT), excited-state intermolecular double-proton transfer (ESDPT), and solvent-assisted double-proton transfer. These findings suggest potential applications in studying proton transfer mechanisms and developing photoreactive materials (Vetokhina et al., 2012).

Coordination Chemistry and Crystallography

The synthesis and structural characterization of mononuclear complexes with derivatives of pyrazolyl pyridines, such as 2-(5-methyl-1H-pyrazol-3-yl)pyridine, have been studied extensively. These compounds have shown diverse coordination geometries and have been used in crystallography to understand molecular interactions and architectures (Zhu et al., 2014).

Synthesis and Characterization of Derivatives

Research on pyrazole derivatives, such as 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester, has focused on synthesis, characterization, and computational studies. These studies contribute to the understanding of molecular structures and thermodynamic properties, useful in the design of new compounds for various applications (Shen et al., 2012).

Applications in Immunoassays

Derivatives of pyrazolyl pyridines have been used in the synthesis of bifunctional chelate intermediates for time-resolved fluorescence immunoassays. This demonstrates the potential of these compounds in developing sensitive diagnostic tools (Pang Li-hua, 2009).

Synthesis Under Ultrasound Irradiation

The use of ultrasound-promoted synthesis for fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines demonstrates an innovative approach in chemical synthesis, potentially leading to more efficient and eco-friendly methods (Nikpassand et al., 2010).

Metal Complex Synthesis

Pyrazolyl-pyridine ligands have been utilized in the synthesis of metal complexes, exploring their structural and spectral properties. These studies have implications for material science and coordination chemistry (Sairem et al., 2012).

Extraction Studies

Pyrazolyl-pyridine derivatives have been synthesized and used as extractants for nickel(II) and copper(II), demonstrating their potential in metal ion extraction and purification processes (Pearce et al., 2019).

Mecanismo De Acción

Target of Action

A related compound was found to interact with theLeishmania major pteridine reductase 1 (LmPTR1) . This enzyme plays a crucial role in the survival and proliferation of parasites, making it a potential target for antiparasitic drugs .

Mode of Action

A molecular simulation study of a related compound showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound may bind to the active site of its target enzyme, potentially inhibiting its function and leading to antiparasitic effects .

Biochemical Pathways

Given its potential interaction with lmptr1, it may affect thepteridine metabolic pathway , which is critical for the survival and proliferation of certain parasites .

Result of Action

A related compound showed potent in vitro antipromastigote activity , suggesting that 4-(1-Methyl-1H-pyrazol-4-yl)pyridine may also have antiparasitic effects.

Propiedades

IUPAC Name |

4-(1-methylpyrazol-4-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-12-7-9(6-11-12)8-2-4-10-5-3-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJJQOGZWCRKCKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

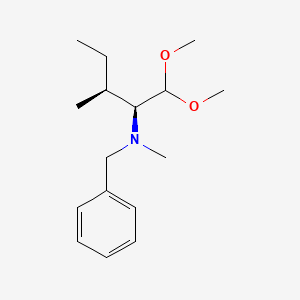

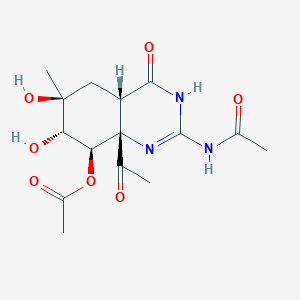

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

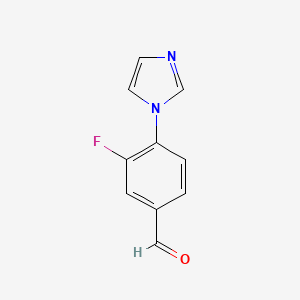

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(azepan-1-ylsulfonyl)phenyl]-2-chloroacetamide](/img/structure/B3161534.png)